molecular formula C9H10FNO B13270027 5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B13270027
M. Wt: 167.18 g/mol
InChI Key: QNVVZWKERWVYKY-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with formaldehyde and a methylating agent under acidic conditions to form the desired benzoxazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.

Scientific Research Applications

5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 5-Fluoro-2,4-dihydro-2H-1,4-benzoxazine
  • 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness

5-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with other molecules.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

5-fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H10FNO/c1-6-5-11-9-7(10)3-2-4-8(9)12-6/h2-4,6,11H,5H2,1H3

InChI Key

QNVVZWKERWVYKY-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)C=CC=C2F

Origin of Product

United States

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